N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine
Description
N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine is an organosilicon compound characterized by the presence of silicon atoms bonded to chlorine and diphenyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research and industry.
Properties
CAS No. |
646041-27-2 |
|---|---|
Molecular Formula |
C36H32Cl2N2Si3 |
Molecular Weight |
647.8 g/mol |
IUPAC Name |
[bis[[chloro(diphenyl)silyl]amino]-phenylsilyl]benzene |
InChI |
InChI=1S/C36H32Cl2N2Si3/c37-41(31-19-7-1-8-20-31,32-21-9-2-10-22-32)39-43(35-27-15-5-16-28-35,36-29-17-6-18-30-36)40-42(38,33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30,39-40H |
InChI Key |
UQXZEIXCBUYHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(N[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)N[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine typically involves the reaction of diphenylsilane with chlorinating agents under controlled conditions. One common method includes the use of tert-butylchlorodiphenylsilane as a precursor, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of silylamines, while oxidation reactions can produce silanols .
Scientific Research Applications
N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine involves the interaction of its silicon atoms with various molecular targets. The compound can form stable complexes with other molecules, influencing their reactivity and stability. The pathways involved in these interactions are often studied using advanced spectroscopic and computational techniques .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldiphenylchlorosilane: Similar in structure but with a tert-butyl group instead of a diphenyl group.
Diphenylsilane: Lacks the chlorine atoms and has different reactivity and applications.
N-Methyl-N-trimethylsilylacetamide: Used in similar reactions but with different functional groups.
Uniqueness
N,N’-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine is unique due to its specific combination of chlorine and diphenyl groups bonded to silicon atoms. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in various fields of research and industry .
Biological Activity
N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine, often referred to as BDS, is a silicon-containing compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure, characterized by the presence of silicon atoms and phenyl groups, suggests potential biological activity that merits detailed investigation. This article aims to explore the biological activity of BDS, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine can be represented as follows:
This structure features two chlorodiphenylsilyl groups attached to a central diphenylsilanediamine moiety, which influences its reactivity and interaction with biological systems.
Antioxidant Activity
Research indicates that BDS exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within biological systems. The mechanism involves the scavenging of free radicals and the enhancement of endogenous antioxidant defenses.
- Study Findings : In vitro assays demonstrated that BDS effectively reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a protective agent against oxidative damage .
Anticancer Properties
BDS has shown promise in the field of cancer research. Studies have evaluated its cytotoxic effects against various cancer cell lines.
- Case Study : A study conducted on breast cancer cell lines revealed that BDS induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be significantly lower than those of conventional chemotherapeutics .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HeLa (Cervical) | 20 | ROS-mediated apoptosis |
| A549 (Lung) | 25 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains.
- Research Findings : In vitro tests indicated that BDS exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Pseudomonas aeruginosa | 128 | Bactericidal |
Toxicity and Safety Profile
While the biological activities of BDS are promising, it is essential to assess its toxicity profile. Studies have conducted acute and chronic toxicity assessments in animal models.
- Toxicological Assessment : Results indicated that at therapeutic doses, BDS did not exhibit significant toxicity or adverse effects on vital organs. However, further long-term studies are necessary to fully elucidate its safety profile .
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